molecular formula C20H34N4O7S3 B13854205 N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate

N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate

Cat. No.: B13854205
M. Wt: 538.7 g/mol
InChI Key: XPBDVBAHCRNQPR-XGVZATPDSA-N
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Description

N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is a biotin derivative used primarily in proteomics research. This compound is known for its ability to provide high specificity binding sites for avidin or streptavidin, making it useful for reversible biotinylation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like DMSO and methanol, and the process is carried out at low temperatures to maintain the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The compound is typically stored at -20°C to preserve its integrity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethiosulfonate group to a thiol group.

    Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its biotin moiety, which binds with high affinity to avidin or streptavidin. This binding facilitates the reversible biotinylation of proteins, allowing for their purification and subsequent analysis. The methanethiosulfonate group can undergo substitution reactions, enabling the attachment of various functional groups to the biotinylated proteins .

Comparison with Similar Compounds

Similar Compounds

    Biotin-PEG derivatives: These compounds also provide high specificity binding sites for avidin or streptavidin but differ in their linker chemistry.

    Biotinylated antibodies: Used for similar applications but are more specific to antibody-based assays.

    Biotinylated peptides: Similar in function but used primarily in peptide-based studies .

Uniqueness

N-[6-(Biotinamido)hexanoyl]-®-2-amino-2-carboxyethylmethanethiosulfonate is unique due to its methanethiosulfonate group, which allows for versatile chemical modifications. This makes it particularly useful in applications requiring reversible biotinylation and subsequent functionalization .

Properties

Molecular Formula

C20H34N4O7S3

Molecular Weight

538.7 g/mol

IUPAC Name

2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylsulfonylsulfanylpropanoic acid

InChI

InChI=1S/C20H34N4O7S3/c1-34(30,31)33-12-14(19(27)28)22-17(26)9-3-2-6-10-21-16(25)8-5-4-7-15-18-13(11-32-15)23-20(29)24-18/h13-15,18H,2-12H2,1H3,(H,21,25)(H,22,26)(H,27,28)(H2,23,24,29)/t13-,14?,15-,18-/m0/s1

InChI Key

XPBDVBAHCRNQPR-XGVZATPDSA-N

Isomeric SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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